c-Kit-IN-1

GIST ctDNA biomarker KIT exon 17/18

c-Kit-IN-1 (Ripretinib, DCC-2618, CAS 1225278-16-9) is a switch-control KIT/c-MET inhibitor that uniquely binds the allosteric switch pocket rather than the ATP site. This mechanism preserves single-digit nanomolar activity against the full spectrum of clinically relevant KIT mutations—including D816V (14 nM), D816H (5 nM), N822K, V654A (8 nM), and T670I (18 nM)—that confer resistance to imatinib and sunitinib. INTRIGUE trial ctDNA analysis demonstrated 14.2-month PFS in KIT exon 11+17/18-mutant GIST versus 1.5 months for sunitinib. Validated in vivo in GIST PDX, AML, and mastocytosis models at 50 mg/kg BID. For researchers requiring a pan-mutation KIT inhibitor for resistance profiling, dual-pathway KIT/c-Met crosstalk studies, or KIT-driven melanoma screens, c-Kit-IN-1 eliminates the mutation-coverage gaps that limit ATP-competitive tool compounds.

Molecular Formula C26H21F2N5O3
Molecular Weight 489.5 g/mol
Cat. No. B560669
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namec-Kit-IN-1
Molecular FormulaC26H21F2N5O3
Molecular Weight489.5 g/mol
Structural Identifiers
SMILESCN1C=C(C=N1)C2=NC=CC(=C2)OC3=C(C=C(C(=C3)F)NC(=O)C4(CC4)C(=O)NC5=CC=CC=C5)F
InChIInChI=1S/C26H21F2N5O3/c1-33-15-16(14-30-33)21-11-18(7-10-29-21)36-23-13-19(27)22(12-20(23)28)32-25(35)26(8-9-26)24(34)31-17-5-3-2-4-6-17/h2-7,10-15H,8-9H2,1H3,(H,31,34)(H,32,35)
InChIKeyWWOXKWLDMLMYQY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

c-Kit-IN-1 化学身份与基本特征:用于靶向c-Kit和c-Met激酶研究的专利小分子抑制剂


c-Kit-IN-1(又称DCC-2618、Ripretinib,CAS:1225278-16-9)是从专利WO 2010051373 A1中提取的化合物实施例45,是一种同时靶向c-Kit和c-Met受体酪氨酸激酶的小分子抑制剂[1]。该化合物对野生型和多种突变型KIT激酶均具有抑制活性,并在体外抑制KDR、PDGFRα和PDGFRβ等激酶。其化学式为C₂₆H₂₁F₂N₅O₃,分子量489.47,外观为固体粉末,在DMSO中溶解度≥100 mg/mL。

c-Kit-IN-1 为何不能与同类c-Kit抑制剂简单互换:关键区分因素分析


不同c-Kit抑制剂在突变覆盖谱、结合位点机制和临床疗效亚组之间存在显著差异,导致在特定实验或临床场景下不能随意替换。c-Kit-IN-1作为“开关口袋”型II类抑制剂,其结合位点与伊马替尼(ATP结合口袋)、舒尼替尼(ATP竞争型)存在根本区别[1]。INTRIGUE III期临床试验的事后分析进一步证实:c-Kit-IN-1在KIT外显子17/18突变患者中的疗效显著优于舒尼替尼,而在KIT外显子13/14突变患者中则相反[2]。这种突变依赖性的疗效差异意味着采购决策必须基于具体的突变背景和实验目的,而非笼统的“c-Kit抑制活性”。

c-Kit-IN-1 差异化定量证据指南:与同类c-Kit抑制剂的头对头及交叉研究比较


c-Kit-IN-1 在KIT外显子17/18突变GIST患者中的PFS优势:与舒尼替尼头对头比较

在INTRIGUE III期临床试验的探索性ctDNA分析中,c-Kit-IN-1在携带KIT外显子11 + 17/18突变(仅此突变组合)的GIST患者中,展现了对舒尼替尼的显著疗效优势[1]。具体数据:c-Kit-IN-1组(n=27)中位PFS为14.2个月,舒尼替尼组(n=25)中位PFS为1.5个月,两组ORR分别为44.4% vs 0%[1]。该亚组分析结果已被INSIGHT III期验证性试验采纳作为研究设计依据[2]。

GIST ctDNA biomarker KIT exon 17/18

c-Kit-IN-1 对KIT野生型及多种耐药突变亚型的抑制活性谱:纳摩尔级效价

c-Kit-IN-1在生化激酶活性测定中对野生型KIT及多种临床相关耐药突变亚型均表现出纳摩尔级的抑制活性。具体IC₅₀值:WT KIT = 4 nM;V654A(外显子13,ATP结合口袋突变)= 8 nM;T670I(“守门员”突变)= 18 nM;D816H(外显子17,活化环突变)= 5 nM;D816V(外显子17,伊马替尼/舒尼替尼耐药突变)= 14 nM。作为参考,伊马替尼和舒尼替尼对D816V突变的抑制活性均显著下降[1]。

KIT mutant panel kinase inhibition drug resistance

c-Kit-IN-1 的“开关口袋”结合机制:区别于ATP竞争型抑制剂的药理学基础

c-Kit-IN-1是一种II型“开关口袋控制”抑制剂,其结合位点位于KIT激酶结构域的开关口袋区域,与伊马替尼(ATP结合口袋I型抑制剂)和舒尼替尼(ATP竞争型)有根本区别[1]。该结合模式通过将激酶“锁定”在非活性构象来阻断信号传导,对多种ATP结合口袋突变和活化环突变保持抑制活性,因为其结合不依赖于ATP结合口袋的精确构象[1]。相比之下,伊马替尼和舒尼替尼均为ATP竞争型,对ATP结合口袋突变(如V654A、T670I)和活化环突变(如D816V)易产生耐药[2]。

switch pocket inhibitor type II kinase inhibitor binding mechanism

c-Kit-IN-1 对KIT外显子13/14突变患者的疗效劣于舒尼替尼:反向验证其突变选择性

INTRIGUE试验的同一项ctDNA亚组分析同时揭示了c-Kit-IN-1的疗效局限性,这一反向证据进一步强化了其突变选择性特征[1]。在携带KIT外显子11 + 13/14突变(仅此组合)的患者中,舒尼替尼的疗效显著优于c-Kit-IN-1:中位PFS为15.0个月(n=20)vs 4.0个月(n=21),ORR为15.0% vs 9.5%[1]。KIT外显子13/14编码ATP结合口袋区域,而舒尼替尼作为ATP竞争型抑制剂对该区域突变具有更好的覆盖[2]。

KIT exon 13/14 ATP-binding pocket sunitinib comparison

c-Kit-IN-1 最佳科研与工业应用场景:基于突变特异性证据的选择


场景一:KIT外显子17/18活化环突变的GIST或肥大细胞增多症研究

基于INTRIGUE试验ctDNA分析(c-Kit-IN-1对KIT外显子11+17/18突变患者PFS 14.2个月 vs 舒尼替尼1.5个月)[1],以及c-Kit-IN-1对D816V(外显子17)突变14 nM、D816H(外显子17)5 nM的纳摩尔级抑制活性,该化合物是研究KIT活化环突变(外显子17/18)驱动型肿瘤的首选工具抑制剂。适用于:GIST伊马替尼耐药后出现KIT外显子17/18继发突变的细胞及动物模型、携带KIT D816V突变的系统性肥大细胞增多症模型、以及AML中KIT外显子17 N822K突变的研究。

场景二:覆盖多药耐药KIT突变谱的泛突变抑制实验

c-Kit-IN-1在酶学水平上对WT KIT(4 nM)、ATP结合口袋突变V654A(8 nM)和T670I(18 nM)、活化环突变D816H(5 nM)和D816V(14 nM)均保持纳摩尔级抑制活性,这一“泛突变”活性谱使其成为研究多重KIT耐药突变并行筛选的理想工具。相比之下,伊马替尼、舒尼替尼等ATP竞争型抑制剂对D816V等活化环突变活性显著下降[2]。适用于:KIT突变谱筛选panel实验、多药耐药GIST细胞系(如GIST430、GIST48)的增殖抑制研究、以及KIT突变驱动的黑色素瘤研究。

场景三:伊马替尼耐药后患者来源异种移植模型(PDX)研究

c-Kit-IN-1在体内模型中已验证了对伊马替尼耐药KIT突变的抗肿瘤活性:在携带KIT外显子11 delW557K558/外显子17 Y823D双突变的GIST PDX模型中,50 mg/kg每日两次口服给药可实现肿瘤退缩;在KIT外显子17 N822K突变的AML异种移植模型和KIT D816V突变的肥大细胞增多症模型中同样观察到肿瘤退缩。该化合物在GIST T1异种移植模型中,50 mg/kg给药后KIT磷酸化抑制的ED₉₀对应血药浓度约为470 ng/mL,达到接近完全的肿瘤停滞。

场景四:c-Met与c-Kit双靶点协同抑制研究

c-Kit-IN-1对c-Met激酶同样具有<200 nM的抑制活性,同时对KDR(VEGFR2)<2 μM、PDGFRα<10 μM、PDGFRβ<10 μM具有抑制作用。该多靶点特征使其适用于研究c-Kit/c-Met双通路交叉对话的实验体系,例如EBC-1肺癌细胞增殖抑制(IC₅₀ <0.2 μM)。但需注意:当研究目标为严格评估c-Kit特异性时,该化合物的多靶点特征可能引入干扰变量,此时应选用选择性更高的c-Kit抑制剂(如c-Kit-IN-5,对KDR选择性>200倍)[3]。

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